2-(2-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-20-14-5-3-2-4-12(14)10-15(19)18-8-6-13(11-18)21-16-17-7-9-22-16/h2-5,7,9,13H,6,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXRQLROVFCIHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC(C2)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an intermediate compound.
Methoxyphenyl Group Introduction: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Analogous Pyrrolidine-Thiazole Derivatives
Key Observations :
- Electronic Effects : The 2-methoxyphenyl group in the target compound provides stronger electron-donating effects compared to pyridine (basic) or fluorophenyl (electron-withdrawing) analogs .
- Heterocyclic Substituents : Thiazole-2-yloxy groups (target compound) favor hydrogen bonding via oxygen and sulfur, whereas triazoles () enhance π-π stacking .
- Pyrrolidine Conformation : Puckering parameters (e.g., Cremer-Pople ring puckering ) influence spatial orientation; substituents at the 3-position (e.g., thiazole-2-yloxy vs. triazolylmethyl) modulate steric bulk .
Ethanone-Based Heterocyclic Compounds
Key Observations :
- Heterocycle Diversity : Benzoxazoles () and benzothiazoles () exhibit distinct electronic profiles compared to thiazoles, impacting solubility and binding affinity.
- Pyrrolidine vs. Other Rings : Pyrrolidine in the target compound offers conformational flexibility absent in rigid fused systems (e.g., pyrazoline-benzothiazole in ) .
Hydrogen Bonding and Crystallography
- The thiazole-2-yloxy group in the target compound can act as both hydrogen bond acceptor (oxygen) and donor (N-H in pyrrolidine) .
- Crystal structures (e.g., ) reveal planar aromatic systems and puckered pyrrolidine rings, with torsional angles influencing packing .
Biological Activity
The compound 2-(2-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its antiproliferative effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is . The structure features a methoxyphenyl group, a thiazole moiety, and a pyrrolidine ring. These structural components contribute to its biological activity, particularly in cancer therapeutics.
Antiproliferative Effects
Recent studies have highlighted the compound's antiproliferative activity against various cancer cell lines. In a notable study, derivatives of this compound were tested against several human and rodent cancer cell lines, including:
- HeLa (cervical carcinoma)
- Molt/4 (T-leukemia)
- CEM (T-leukemia)
- L1210 (murine leukemia)
- FM3A (mammary carcinoma)
The compound exhibited sub-micromolar antiproliferative activity against these cell lines, with IC50 values significantly lower than those of many reference compounds. For instance, the derivative 3f showed an IC50 value that was 10 to 100 times less active than the reference compound CA-4 but still demonstrated considerable efficacy in reducing tumor growth by 58% compared to vehicle controls .
The mechanism through which this compound exerts its biological effects appears to involve the inhibition of tubulin polymerization. This action disrupts the mitotic spindle formation, leading to cell cycle arrest and subsequent apoptosis in cancer cells. The thiazole moiety is believed to interact with various molecular targets, potentially inhibiting enzyme activities critical for tumor growth .
Structure-Activity Relationship (SAR)
The SAR studies indicate that specific structural features are crucial for the biological activity of this compound:
- Pyrrolidin-1-yl Group : Essential for maintaining antiproliferative activity.
- Thiazole Moiety : Its presence enhances interaction with biological targets.
- Substituents on the Benzoyl Group : Modifications at the C-5 position significantly affect potency; for example, replacing the 3,4,5-trimethoxybenzoyl group leads to loss of activity .
Study on Tumor Growth Inhibition
One significant study evaluated the impact of the compound on tumor growth in vivo. Mice treated with derivative 3f showed a marked reduction in tumor size compared to untreated controls. The treatment did not result in significant weight loss or toxicity, suggesting a favorable safety profile relative to other compounds like CA-4 .
Comparative Analysis with Other Compounds
In comparative analyses with other thiazole-containing compounds, this derivative consistently exhibited superior antiproliferative effects across multiple cancer cell lines. This reinforces its potential as a lead compound for further development in cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
